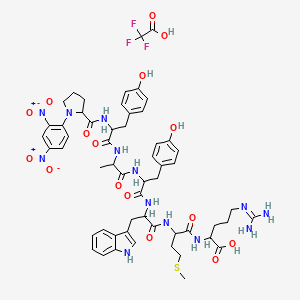

Dnp-PYAYWMR (trifluoroacetate salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

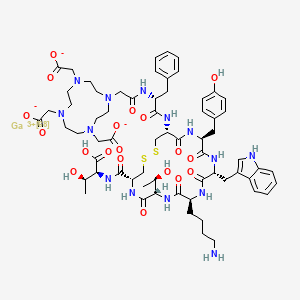

Dnp-PYAYWMR (sel de trifluoroacétate) est un substrat heptapeptidique fluorogène pour la matrice métalloprotéinase-8 (MMP-8). Ce composé est utilisé pour quantifier l'activité de la MMP-8 en mesurant la fluorescence du tryptophane qui n'est pas éteinte lors de l'hydrolyse du peptide, ce qui élimine le groupe dinitrophénol (DNP) N-terminal .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Dnp-PYAYWMR (sel de trifluoroacétate) implique la méthode de synthèse peptidique en phase solide (SPPS). Cette méthode utilise généralement un acide aminé lié à une résine comme matière de départ, et la chaîne peptidique est construite étape par étape en couplant des acides aminés protégés. Le sel de trifluoroacétate est introduit lors de l'étape finale de déprotection et de clivage en utilisant de l'acide trifluoroacétique (TFA) dans du dichlorométhane .

Méthodes de production industrielle

La production industrielle de Dnp-PYAYWMR (sel de trifluoroacétate) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, garantissant une pureté et un rendement élevés. Le produit final est généralement lyophilisé pour obtenir une forme poudre stable .

Analyse Des Réactions Chimiques

Types de réactions

Dnp-PYAYWMR (sel de trifluoroacétate) subit principalement des réactions d'hydrolyse. L'hydrolyse de la liaison peptidique par la MMP-8 entraîne l'élimination du groupe dinitrophénol (DNP) N-terminal, ce qui conduit à la désactivation de la fluorescence du tryptophane .

Réactifs et conditions courants

Hydrolyse: La réaction est catalysée par la MMP-8 dans des conditions physiologiques.

Déprotection: L'acide trifluoroacétique (TFA) est utilisé pour éliminer les groupes protecteurs pendant la synthèse.

Principaux produits

Le principal produit formé par la réaction d'hydrolyse est le fragment peptidique avec le groupe DNP N-terminal éliminé, ce qui entraîne une augmentation de la fluorescence du tryptophane .

Applications De Recherche Scientifique

Dnp-PYAYWMR (sel de trifluoroacétate) a plusieurs applications en recherche scientifique:

Chimie: Utilisé comme substrat dans des tests enzymatiques pour étudier l'activité de la MMP-8.

Biologie: Aide à comprendre le rôle de la MMP-8 dans divers processus biologiques, notamment le remodelage des tissus et l'inflammation.

Médecine: Potentiellement utile dans le développement d'outils de diagnostic pour les maladies impliquant la MMP-8, telles que l'arthrite et le cancer.

Industrie: Utilisé dans le développement de tests de criblage à haut débit pour la découverte de médicaments

Mécanisme d'action

Le mécanisme d'action de Dnp-PYAYWMR (sel de trifluoroacétate) implique son hydrolyse par la MMP-8. L'enzyme clive la liaison peptidique, éliminant le groupe DNP N-terminal. Cette élimination conduit à la désactivation de la fluorescence du tryptophane, qui peut être mesurée pour quantifier l'activité de la MMP-8 .

Mécanisme D'action

The mechanism of action of Dnp-PYAYWMR (trifluoroacetate salt) involves its hydrolysis by MMP-8. The enzyme cleaves the peptide bond, removing the N-terminal DNP group. This removal leads to the unquenching of tryptophan fluorescence, which can be measured to quantify MMP-8 activity .

Comparaison Avec Des Composés Similaires

Composés similaires

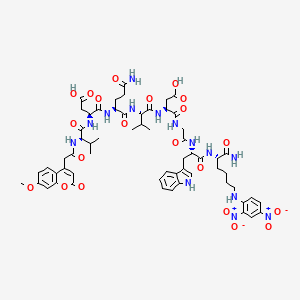

Dnp-PLGLWA (sel de trifluoroacétate): Un autre substrat fluorogène pour les MMP.

Dnp-PLGLWAR (sel de trifluoroacétate): Substrat similaire avec un résidu d'arginine supplémentaire.

Unicité

Dnp-PYAYWMR (sel de trifluoroacétate) est unique en raison de sa séquence spécifique, ce qui en fait un substrat sélectif pour la MMP-8. Cette sélectivité permet une quantification précise de l'activité de la MMP-8, ce qui la rend précieuse à la fois dans la recherche et les applications industrielles .

Propriétés

IUPAC Name |

5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[2-[[2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H65N13O14S.C2HF3O2/c1-30(59-49(72)41(25-31-11-16-35(68)17-12-31)64-52(75)45-10-6-23-65(45)44-20-15-34(66(78)79)28-46(44)67(80)81)47(70)62-42(26-32-13-18-36(69)19-14-32)50(73)63-43(27-33-29-58-38-8-4-3-7-37(33)38)51(74)60-39(21-24-82-2)48(71)61-40(53(76)77)9-5-22-57-54(55)56;3-2(4,5)1(6)7/h3-4,7-8,11-20,28-30,39-43,45,58,68-69H,5-6,9-10,21-27H2,1-2H3,(H,59,72)(H,60,74)(H,61,71)(H,62,70)(H,63,73)(H,64,75)(H,76,77)(H4,55,56,57);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWKIBIPYKIIQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H66F3N13O16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1266.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10785816.png)

![5-[2-(6-Methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl)ethyl]-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B10785823.png)

![10,13-dimethyl-6-prop-2-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10785824.png)

![1-[(4-Trifluoromethylphenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperidine](/img/structure/B10785826.png)

![12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6-methyl-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione](/img/structure/B10785828.png)

![7-[(6-Carbamimidoyl-1H-indazole-3-carbonyl)-amino]-heptanoic acid](/img/structure/B10785843.png)

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B10785880.png)

![(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785897.png)